Cas no 14467-51-7 (Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)-)

Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)- structure
14467-51-7 structure
Product name:Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)-
CAS No:14467-51-7
MF:C12H19NO
MW:193.285363435745
CID:120428
PubChem ID:24879240

Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)-
    • (1R)-2-(tert-butylamino)-1-phenylethanol
    • (R)-(-)-2-tert-Butylamino-1-phenylethanol
    • (R)-(?)-2-tert-Butylamino-1-phenylethanol
    • (R)-(—)-2-tert-Butylamino-1-phenylethanol
    • (R)-(-)-2-TERT-BUTYLAMINO-1-PHENYLETHAN&
    • SCHEMBL421063
    • FT-0772382
    • J-007997
    • (R)-(-)-2-tert-Butylamino-1-phenylethanol, 97%
    • (R)-(-)-2-TERT-BUTYLAMINO-1-PHENYLETHAN
    • DTXSID10537231
    • 14467-51-7
    • (1R)-2-(tert-Butylamino)-1-phenylethan-1-ol
    • MDL: MFCD03094056
    • Inchi: InChI=1S/C12H19NO/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3/t11-/m0/s1
    • InChI Key: NRVOOKOHYKJCPB-NSHDSACASA-N
    • SMILES: CC(NC[C@@H](C1=CC=CC=C1)O)(C)C

Computed Properties

  • Exact Mass: 193.14677
  • Monoisotopic Mass: 193.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.6
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 0.989
  • Melting Point: 105-108 °C (lit.)
  • Boiling Point: 284°Cat760mmHg
  • Flash Point: 80.7°C
  • Refractive Index: 1.52
  • PSA: 32.26
  • LogP: 2.49900
  • Optical Activity: [α]20/D −80°, c = 1 in chloroform

Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi

Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
551953-1G
Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)-
14467-51-7 97%
1G
¥1552.18 2022-02-24
SHENG KE LU SI SHENG WU JI SHU
sc-229048-1 g
(R)-(-)-2-tert-Butylamino-1-phenylethanol,
14467-51-7
1g
¥1,211.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-229048-1g
(R)-(-)-2-tert-Butylamino-1-phenylethanol,
14467-51-7
1g
¥1211.00 2023-09-05

Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)- Related Literature

Additional information on Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)-

Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)-: A Comprehensive Overview

Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)- (CAS No. 14467-51-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as (aR)-a-[(isopropylamino)methyl]benzenemethanol, is characterized by its unique stereochemistry and functional groups, making it a valuable molecule for both academic research and industrial applications. Recent advancements in synthetic methodologies and its bioactivity studies have further highlighted its potential in drug discovery and material science.

The structure of (aR)-a-[(isopropylamino)methyl]benzenemethanol consists of a benzene ring substituted with a hydroxymethyl group at the para position. The amino group, specifically an isopropylamino moiety, is attached to the hydroxymethyl group via a methylene bridge. This configuration imparts the molecule with distinct electronic and steric properties, which are crucial for its interactions in biological systems. The (aR) designation indicates the specific stereochemistry at the chiral center, emphasizing the importance of chirality in determining the compound's activity.

Recent studies have explored the antioxidant properties of this compound, revealing its potential as a natural or synthetic antioxidant in food and pharmaceutical industries. Researchers have also investigated its role as a building block for more complex molecules, such as bioactive agents and polymer precursors. The ability to synthesize this compound through various routes, including enzymatic catalysis and asymmetric synthesis, has further expanded its applicability.

In terms of synthesis, (aR)-a-[(isopropylamino)methyl]benzenemethanol can be prepared via several methods. One common approach involves the alkylation of benzene methanol derivatives with isopropylamine derivatives under specific conditions to achieve high enantiomeric excess. Another method employs transition metal-catalyzed reactions, which offer greater control over stereochemistry and scalability. These advancements have made the compound more accessible for large-scale production and research purposes.

The compound's applications extend beyond traditional chemistry into emerging fields such as bioconjugation and nanotechnology. For instance, its functional groups allow for easy modification to create bioconjugates that can be used in drug delivery systems or diagnostic tools. In nanotechnology, the molecule's structural versatility makes it a candidate for designing self-assembling materials or surface-modified nanoparticles.

From an environmental perspective, recent research has focused on the biodegradation pathways of (aR)-a-[(isopropylamino)methyl]benzenemethanol, ensuring its safety for use in eco-friendly products. Its low toxicity profile and biocompatibility further enhance its suitability for applications in personal care products and biomedical devices.

In conclusion, Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-,(aR)- (CAS No. 14467-51-7) stands out as a multifaceted compound with diverse applications across various industries. Its unique chemical properties, combined with recent innovations in synthesis and application development, position it as a key molecule for future research and industrial exploitation.

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